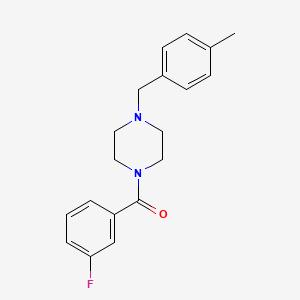
1-(3-fluorobenzoyl)-4-(4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzoyl)-4-(4-methylbenzyl)piperazine, commonly known as 3-FBP, is a synthetic chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
科学的研究の応用
3-FBP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to exhibit selective and potent inhibition of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine and other neurotransmitters. This makes 3-FBP a potential candidate for the treatment of neurodegenerative disorders, such as Parkinson's disease.
作用機序
The mechanism of action of 3-FBP involves the inhibition of MAO-B, which leads to increased levels of dopamine and other neurotransmitters in the brain. This, in turn, can improve the symptoms of neurodegenerative disorders, such as Parkinson's disease. Additionally, 3-FBP has been shown to exhibit antioxidant and anti-inflammatory properties, which can further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-FBP can increase the levels of dopamine and other neurotransmitters in the brain, which can improve the symptoms of neurodegenerative disorders, such as Parkinson's disease. Additionally, 3-FBP has been shown to exhibit antioxidant and anti-inflammatory properties, which can further contribute to its neuroprotective effects. However, more research is needed to fully understand the biochemical and physiological effects of 3-FBP.
実験室実験の利点と制限
One advantage of using 3-FBP in lab experiments is its selective and potent inhibition of MAO-B, which can be useful in studying the role of this enzyme in neurodegenerative disorders. Additionally, 3-FBP has been shown to exhibit antioxidant and anti-inflammatory properties, which can be useful in studying the mechanisms underlying these effects. However, one limitation of using 3-FBP is its potential toxicity, which can affect the reliability of the results obtained.
将来の方向性
There are several future directions for the study of 3-FBP. One area of research could focus on the development of more potent and selective MAO-B inhibitors based on the structure of 3-FBP. Additionally, more research is needed to fully understand the biochemical and physiological effects of 3-FBP and its potential applications in the treatment of neurodegenerative disorders. Finally, studies could focus on the optimization of the synthesis method for 3-FBP to improve its yield and purity.
Conclusion:
In conclusion, 1-(3-fluorobenzoyl)-4-(4-methylbenzyl)piperazine, or 3-FBP, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. Its selective and potent inhibition of MAO-B makes it a potential candidate for the treatment of neurodegenerative disorders, such as Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of 3-FBP and its potential applications in various fields.
合成法
3-FBP can be synthesized using different methods, including the reaction of 3-fluorobenzoyl chloride with 4-methylbenzylpiperazine in the presence of a base, such as triethylamine or sodium carbonate. Another method involves the reaction of 3-fluorobenzoic acid with 4-methylbenzylpiperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The product is then purified using column chromatography or recrystallization.
特性
IUPAC Name |
(3-fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-15-5-7-16(8-6-15)14-21-9-11-22(12-10-21)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIZHKXQBONUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5806124.png)

![N,N-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5806139.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5806192.png)
![5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B5806197.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5806202.png)

![3-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5806216.png)


